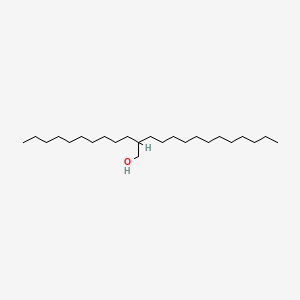

2-Decyl-1-tetradecanol

Description

Properties

IUPAC Name |

2-decyltetradecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50O/c1-3-5-7-9-11-13-14-16-18-20-22-24(23-25)21-19-17-15-12-10-8-6-4-2/h24-25H,3-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYHVMBQBLYQMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCCCCCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60886281 | |

| Record name | 1-Tetradecanol, 2-decyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58670-89-6 | |

| Record name | 2-Decyltetradecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58670-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyltetradecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058670896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetradecanol, 2-decyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tetradecanol, 2-decyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-decyltetradecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYLTETRADECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6W1BEW5ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Decyl-1-tetradecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Decyl-1-tetradecanol, a 24-carbon branched-chain primary alcohol, is a member of the Guerbet alcohol family.[1] First discovered by Marcel Guerbet, these alcohols are synthesized through a self-condensation of smaller primary alcohols at elevated temperatures.[1] The characteristic β-branching of Guerbet alcohols imparts unique physicochemical properties compared to their linear counterparts, such as a lower melting point and enhanced thermal and oxidative stability.[2][3] These attributes make this compound a valuable ingredient in various industrial applications, including cosmetics, lubricants, and as a chemical intermediate.[4] In the pharmaceutical sector, its properties as an emollient and solvent are of particular interest for topical and transdermal drug delivery systems. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, complete with detailed experimental protocols and visual diagrams to support research and development activities.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below, providing a clear and concise overview of its key characteristics.

Table 1: General Chemical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [5][6] |

| Synonyms | 2-Decyltetradecanol, Decyltetradecanol | [5][7] |

| CAS Number | 58670-89-6 | [5][6][8] |

| Molecular Formula | C₂₄H₅₀O | [5][8] |

| Molecular Weight | 354.65 g/mol | [5][8] |

| Chemical Structure | CH₃(CH₂)₁₁CH(CH₂OH)(CH₂)₉CH₃ | [5][7] |

| SMILES String | CCCCCCCCCCCCC(CO)CCCCCCCCCC | [7] |

| InChI Key | CAYHVMBQBLYQMT-UHFFFAOYSA-N | [7] |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to almost colorless, clear liquid | [9][10] |

| Melting Point | 17-20 °C (62.6-68 °F) | [6][7][8] |

| Boiling Point | 271-275 °C (519.8-527 °F) at 33 mmHg | [7][8] |

| Density | 0.842 g/mL at 25 °C | [6][7][8] |

| Refractive Index | n20/D 1.457 | [7][8] |

| Flash Point | >113 °C (>235.4 °F) | [6][8] |

| Vapor Pressure | 0.1 Pa at 38 °C | [8] |

| Solubility | Insoluble in water; soluble in organic solvents | [11] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound, based on established standard testing protocols.

Determination of Boiling Point

The boiling point of this compound can be determined using a method analogous to ASTM D1120 , which is designed for engine coolants but is applicable to high-boiling organic liquids.

Methodology:

-

Apparatus: A 100-mL round-bottom flask, a condenser, a calibrated thermometer, a heating mantle, and boiling chips.

-

Procedure:

-

Place a measured volume (e.g., 50 mL) of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus with the thermometer bulb positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

-

Heat the flask gently with the heating mantle.

-

Record the temperature at which the liquid begins to boil and a steady stream of condensate is observed on the thermometer. This temperature is the initial boiling point.

-

Continue to heat until the distillation rate is steady and record the temperature. The boiling range is the temperature difference between the initial boiling point and the point at which most of the liquid has distilled.

-

Correct the observed boiling point for atmospheric pressure.

-

Determination of Melting Point

For a waxy solid like this compound at lower temperatures, the melting point can be determined using a capillary method, similar to those described for waxes.

Methodology:

-

Apparatus: Capillary tubes, a melting point apparatus with a temperature-controlled block and a viewing lens, and a calibrated thermometer.

-

Procedure:

-

Introduce a small, powdered sample of solidified this compound into a capillary tube, ensuring the sample is well-packed to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observe the sample through the viewing lens.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.

-

Determination of Density

The density of liquid this compound can be accurately determined using a digital density meter, following the principles outlined in ASTM D4052 .

Methodology:

-

Apparatus: A digital density meter with a thermostatically controlled cell, and a syringe for sample injection.

-

Procedure:

-

Calibrate the digital density meter with dry air and distilled water at the desired temperature (e.g., 25 °C).

-

Inject the this compound sample into the measurement cell using a syringe, ensuring no air bubbles are present.

-

Allow the sample to thermally equilibrate within the cell.

-

The instrument will measure the oscillation period of a U-tube containing the sample and calculate the density.

-

Record the density reading provided by the instrument.

-

Determination of Refractive Index

The refractive index of this compound can be determined using a standard refractometer, with a procedure similar to ASTM D1218 for hydrocarbon liquids.

Methodology:

-

Apparatus: An Abbe refractometer or a digital refractometer with a temperature-controlled prism, a light source (typically a sodium lamp for the D-line), and calibration standards.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Ensure the prism surface is clean and dry.

-

Apply a few drops of this compound to the surface of the prism.

-

Close the prism and allow the sample to reach the set temperature (e.g., 20 °C).

-

If using an Abbe refractometer, adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the instrument's scale. If using a digital refractometer, the value will be displayed directly.

-

Determination of Flash Point

The flash point of this compound, a combustible liquid, can be determined using a closed-cup tester, following a method such as ASTM D93 (Pensky-Martens Closed-Cup Tester).

Methodology:

-

Apparatus: A Pensky-Martens closed-cup flash point tester, which includes a test cup with a lid, a stirrer, a heat source, and an ignition source.

-

Procedure:

-

Pour the sample into the test cup to the specified level.

-

Place the lid on the cup and begin heating the sample at a slow, constant rate while stirring.

-

At specified temperature intervals, apply the ignition source (a small flame) to the opening in the lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite with a brief flash.

-

Record the temperature at which the flash occurs.

-

Guerbet Alcohols: A Structural Overview

This compound's properties are best understood in the context of its classification as a Guerbet alcohol. The following diagram illustrates the relationship between primary alcohols, the Guerbet reaction, and the resulting characteristics of Guerbet alcohols.

Conclusion

This compound is a well-characterized Guerbet alcohol with a unique set of physical and chemical properties that make it suitable for a range of applications, particularly in the pharmaceutical and cosmetic industries. Its liquid nature at room temperature, low volatility, and high stability are direct consequences of its branched-chain structure. This technical guide has provided a detailed summary of its core properties and standardized methodologies for their determination, offering a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound. The provided diagrams further serve to elucidate the experimental workflows and the fundamental concepts underlying the properties of Guerbet alcohols.

References

- 1. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 2. store.astm.org [store.astm.org]

- 3. scribd.com [scribd.com]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. store.astm.org [store.astm.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

An In-depth Technical Guide to 2-Decyl-1-tetradecanol (CAS: 58670-89-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Decyl-1-tetradecanol, a branched-chain saturated fatty alcohol. It covers its chemical and physical properties, a detailed synthesis protocol, and analytical methodologies for its characterization. Furthermore, this guide explores its applications, particularly in drug development as a potential antibacterial agent and a penetration enhancer in topical formulations. The underlying mechanisms of its biological activities are discussed and visualized through signaling pathway and workflow diagrams.

Introduction

This compound, also known as a Guerbet alcohol, is a C24 branched-chain primary alcohol.[1] Unlike its linear counterparts, the β-branching in its structure disrupts crystallinity, resulting in a lower melting point and enhanced fluidity.[1][2] These unique physical properties make it a valuable ingredient in various industrial applications, including cosmetics, lubricants, and as a surfactant and emulsifier.[1][3] In the realm of pharmaceutical sciences, this compound is gaining attention for its potential as an active agent and an excipient in drug delivery systems.[1][2] This guide aims to consolidate the technical information available on this compound to support further research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2] It is characterized by its long aliphatic chain, which imparts a hydrophobic nature, and a terminal hydroxyl group that provides a degree of polarity.[3] This amphiphilic character is central to its function as a surfactant.[2] It is insoluble in water but miscible with organic solvents like ethanol (B145695) and ether.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 58670-89-6 | [4] |

| Molecular Formula | C₂₄H₅₀O | [5] |

| Molecular Weight | 354.65 g/mol | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 0.842 g/mL at 25°C | |

| Melting Point | 17–20°C | |

| Boiling Point | 271-275 °C at 33 mmHg | |

| Refractive Index | n20/D 1.457 | |

| Flash Point | 210 °C (open cup) | |

| Solubility | Insoluble in water; soluble in organic solvents | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is the Guerbet reaction, which involves the dimerization of a primary alcohol at elevated temperatures in the presence of a catalyst.[6][7] In the case of this compound, the starting material is typically 1-dodecanol (B7769020).[2]

Guerbet Reaction Mechanism

The Guerbet reaction proceeds through a four-step sequence:

-

Dehydrogenation: The primary alcohol is oxidized to its corresponding aldehyde.

-

Aldol (B89426) Condensation: Two aldehyde molecules undergo an aldol condensation to form an α,β-unsaturated aldehyde.

-

Dehydration: The α,β-unsaturated aldehyde loses a water molecule.

-

Hydrogenation: The unsaturated aldehyde is reduced to the final β-branched primary alcohol.[6][8]

A competing reaction is the Cannizzaro reaction, where two aldehyde molecules disproportionate to form the corresponding alcohol and carboxylic acid.[6]

Guerbet Reaction Mechanism

Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of this compound.

Materials:

-

1-Dodecanol (≥98%)

-

Potassium Hydroxide (KOH)

-

Copper-Nickel on Alumina catalyst (or Raney Nickel)

-

Nitrogen gas (high purity)

-

Toluene (B28343) (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)[2]

Equipment:

-

High-pressure batch reactor with magnetic stirrer, temperature controller, and pressure gauge

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Reactor Setup: Charge the high-pressure batch reactor with 1-dodecanol, potassium hydroxide, and the copper-nickel catalyst.

-

Inert Atmosphere: Seal the reactor and purge several times with nitrogen gas to remove any air.

-

Reaction: Heat the reactor to 220-250°C with constant stirring. The reaction is allowed to proceed for 3-5 hours, during which water is formed and can be removed.

-

Cooling and Neutralization: After the reaction is complete, cool the reactor to room temperature. The reaction mixture is then neutralized with 1 M HCl.

-

Workup: The mixture is transferred to a separatory funnel and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate.

-

Purification: The catalyst is removed by filtration. The toluene and any unreacted 1-dodecanol are removed by distillation under reduced pressure to yield the purified this compound.[2][10]

Synthesis and Purification Workflow

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of this compound. Due to its high boiling point, derivatization to a more volatile trimethylsilyl (B98337) (TMS) ether is often recommended.[11]

Experimental Protocol (Adapted for this compound):

Sample Preparation and Derivatization:

-

Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of anhydrous pyridine.

-

Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Reaction: Cap the vial and heat at 70°C for 60 minutes.

-

Dilution: After cooling, dilute the sample with hexane (B92381) for GC-MS analysis.[11]

GC-MS Conditions:

-

GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp at 10°C/min to 320°C.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in this compound. The spectrum is expected to show characteristic peaks for the hydroxyl (-OH) group and the long aliphatic (C-H) chain.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H Stretch |

| ~2920 | Strong | C-H Asymmetric Stretch (CH₂) |

| ~2850 | Strong | C-H Symmetric Stretch (CH₂) |

| ~1465 | Medium | C-H Bend (Scissoring) |

| ~1050 | Medium | C-O Stretch |

Experimental Protocol (General):

-

Sample Preparation: A small amount of the liquid sample is placed directly on the ATR crystal.

-

Spectrum Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of this compound, confirming the branching and the position of the hydroxyl group.

Experimental Protocol (General):

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR Acquisition: Acquire the spectrum with proton decoupling.[13][14]

Applications in Drug Development

Antibacterial Activity

Long-chain fatty alcohols have demonstrated antibacterial properties.[11][15] The mechanism of action is often attributed to their ability to disrupt the bacterial cell membrane.[16] The lipophilic alkyl chain partitions into the lipid bilayer, increasing membrane fluidity and permeability, which leads to the leakage of intracellular components and ultimately cell death.[11]

Proposed Antibacterial Mechanism

Experimental Protocol for Antimicrobial Efficacy Testing:

A common method to evaluate antibacterial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Procedure:

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.

-

Serial Dilution: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing growth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[9][17]

Antimicrobial Efficacy Testing Workflow

Penetration Enhancer in Topical Formulations

Guerbet alcohols, including this compound, are effective penetration enhancers for transdermal drug delivery.[2] They facilitate the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the main barrier of the skin.[2] The proposed mechanism involves the disruption of the highly organized lipid structure of the stratum corneum. The branched alkyl chains of the Guerbet alcohol insert into the lipid bilayer, increasing its fluidity and permeability, thereby allowing for enhanced drug penetration.[2][18]

Mechanism of Skin Penetration Enhancement

Safety and Handling

This compound is classified as a combustible liquid. It may cause slight skin and eye irritation upon prolonged contact.[19] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. It should be stored in a cool, dark place.[15]

Conclusion

This compound is a versatile branched-chain alcohol with well-defined physicochemical properties. Its synthesis via the Guerbet reaction is an established process, and its characterization can be achieved through standard analytical techniques. For drug development professionals, its potential as an antibacterial agent and a skin penetration enhancer presents exciting opportunities for the formulation of novel therapeutic products. Further research into its specific biological interactions and formulation optimization is warranted to fully exploit its potential.

References

- 1. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Surfactant: Definition, Classification, Properties, and Uses [mindmapai.app]

- 4. Decyltetradecanol | C24H50O | CID 93875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Surfactant - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Alcohol, Resistance Exercise, and mTOR Pathway Signaling: An Evidence-Based Narrative Review [mdpi.com]

- 11. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. emerypharma.com [emerypharma.com]

- 14. magritek.com [magritek.com]

- 15. researchgate.net [researchgate.net]

- 16. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The enhancing effect and promoting mechanisms of the stereoisomeric monoterpene alcohol esters as enhancers for drugs with different physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemicalbook.com [chemicalbook.com]

What is the structure of 2-Decyl-1-tetradecanol?

An In-depth Technical Guide to 2-Decyl-1-tetradecanol for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a branched-chain primary alcohol. It details the chemical structure, physicochemical properties, synthesis, and spectroscopic data of this compound. Furthermore, this guide explores its applications, particularly focusing on its relevance to researchers in the fields of chemistry and drug development, including its use as a surfactant, its antibacterial properties, and its potential in drug delivery systems. Safety and toxicological data are also summarized.

Chemical Identity and Structure

This compound is a saturated fatty alcohol belonging to the class of Guerbet alcohols.[1] Its structure features a 24-carbon backbone with a hydroxyl group at the primary position. The branching at the C-2 position, with a decyl and a dodecyl chain, results in unique physical properties compared to its linear isomers.[2]

-

IUPAC Name : 2-decyltetradecan-1-ol[1]

-

CAS Number : 58670-89-6[3]

-

Molecular Formula : C₂₄H₅₀O[3]

-

Canonical SMILES : CCCCCCCCCCCCC(CCCCCCCCCC)CO[4]

-

InChI Key : CAYHVMBQBLYQMT-UHFFFAOYSA-N[2]

-

Synonyms : 2-Decyltetradecanol, Decyltetradecanol, ISOFOL 24 ALCOHOL, JARCOL I-24[1][2]

Physicochemical Properties

The branched nature of this compound disrupts the molecular packing that is characteristic of linear alcohols, leading to a lower melting point and rendering it a liquid at or near room temperature.[2] This property is crucial for many of its applications.

| Property | Value | Reference(s) |

| Molecular Weight | 354.65 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Melting Point | 17-20 °C | [5] |

| Boiling Point | 271-275 °C at 33 mmHg | [5] |

| Density | 0.842 g/mL at 25 °C | |

| Refractive Index | n20/D 1.457 | |

| Water Solubility | 0.001 g/L at 23 °C (insoluble) | [3] |

| Flash Point | 210 °C (410 °F) - open cup | |

| logP (Octanol/Water) | 9.3 | [1] |

Synthesis and Manufacturing

The primary industrial synthesis route for this compound is the Guerbet reaction . This process involves the dimerization of a primary alcohol at high temperatures in the presence of a base catalyst.[1] The reaction proceeds through a four-step mechanism:

-

Dehydrogenation : The starting alcohol is oxidized to an aldehyde.

-

Aldol (B89426) Condensation : Two aldehyde molecules undergo a base-catalyzed aldol condensation.

-

Dehydration : The resulting β-hydroxy aldehyde is dehydrated to form an α,β-unsaturated aldehyde.

-

Hydrogenation : The unsaturated aldehyde is hydrogenated to yield the final branched-chain primary alcohol.[1][6]

Transition metal catalysts, such as nickel or copper, can be employed to facilitate the dehydrogenation and hydrogenation steps under milder conditions.[6]

Caption: The Guerbet reaction mechanism for the synthesis of branched alcohols.

Experimental Protocols

General Protocol for Guerbet Synthesis

The following is a generalized laboratory protocol for the synthesis of a Guerbet alcohol, which can be adapted for this compound starting from lauryl alcohol (1-dodecanol).

Materials:

-

Starting alcohol (e.g., 1-dodecanol)

-

Base catalyst (e.g., potassium hydroxide, KOH)

-

Hydrogenation catalyst (e.g., Raney Nickel or a copper-based catalyst)

-

Reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap to remove water.[7]

Procedure:

-

Reactor Setup : Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Ensure all glassware is dry.[7]

-

Charging the Reactor : Charge the reaction flask with the starting alcohol, the base catalyst (typically 5-10 mol% relative to the alcohol), and the hydrogenation catalyst.[7]

-

Reaction : Heat the mixture with vigorous stirring to a temperature of 220-250°C. Water will be generated as a byproduct and should be collected in the Dean-Stark trap.[7]

-

Monitoring : The reaction progress can be monitored by observing the cessation of water evolution or by analytical techniques such as Gas Chromatography (GC).[7]

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Carefully filter the mixture to remove the solid catalysts. The filtrate is then washed with water to remove any residual base and dried over an anhydrous salt (e.g., sodium sulfate).[7]

-

Purification : The crude product is purified by fractional distillation under high vacuum to isolate the high-purity this compound.[7]

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure. PubChem lists the availability of ¹³C NMR spectra for this compound.[2]

-

Infrared (IR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol group.

-

Mass Spectrometry (MS) : Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

Applications in Research and Drug Development

While extensively used in the cosmetics industry as an emollient and viscosity-controlling agent, this compound possesses properties that are of significant interest to drug development professionals.[2]

Surfactant and Drug Delivery

As an amphiphilic molecule, this compound acts as a surfactant, reducing surface tension.[1] This property is fundamental to its potential use in drug delivery systems, where it can aid in the formation of micelles or other self-assembling structures to solubilize poorly water-soluble drugs, potentially enhancing their bioavailability.[1] Its low critical micelle concentration (CMC) suggests high efficiency in forming such structures.[1]

Antibacterial Activity

Studies have indicated that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria.[1] This activity is attributed to its ability to disrupt bacterial cell membranes. This opens avenues for its investigation as a potential active ingredient or as an excipient with antimicrobial properties in topical formulations.[1]

Chemical Synthesis

In chemical research, this compound serves as a versatile intermediate. It has been used in the preparation of monosaccharide glycolipids and other complex molecules.[8]

Safety and Toxicology

This compound is generally considered to have a low hazard profile.

-

GHS Classification : It is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[2]

-

Irritation : It is reported to cause slight skin and eye irritation upon prolonged contact.[3]

-

Handling : Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, is recommended during handling.

-

Environmental : The substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[3] It shows moderate biodegradability.[1]

References

- 1. This compound | 58670-89-6 | Benchchem [benchchem.com]

- 2. Decyltetradecanol | C24H50O | CID 93875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. scbt.com [scbt.com]

- 6. aocs.org [aocs.org]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 58670-89-6 [chemicalbook.com]

Spectroscopic and Synthetic Profile of 2-Decyl-1-tetradecanol: A Technical Guide

Introduction

2-Decyl-1-tetradecanol is a 24-carbon branched-chain primary alcohol, also known as a Guerbet alcohol. Its molecular formula is C24H50O, and its molecular weight is 354.65 g/mol .[1][2] This class of alcohols is characterized by its unique branched structure, which imparts properties such as a low pour point, excellent thermal stability, and biodegradability. These characteristics make this compound and other Guerbet alcohols valuable in a variety of industrial applications, including as lubricants, emollients in cosmetics, and chemical intermediates in the synthesis of surfactants and other specialty chemicals.[3] This technical guide provides a summary of the predicted spectroscopic data for this compound, along with detailed experimental protocols for its analysis and synthesis.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The spectrum would be characterized by a large, unresolved multiplet for the numerous methylene (B1212753) (-CH2-) groups in the long alkyl chains.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | d | 2H | -CH2OH |

| ~1.5 | m | 1H | -CH(CH2-)(CH2-)- |

| ~1.2-1.4 | m | 40H | -(CH2)10- and -(CH2)8- in the decyl and tetradecyl chains |

| ~0.88 | t | 6H | Terminal -CH3 groups |

| ~1.6 | s (broad) | 1H | -OH |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides a direct look at the carbon skeleton of the molecule.[4] Due to the symmetry of the two alkyl chains, some signals may overlap.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| ~65 | -CH2OH |

| ~40 | -CH- |

| ~32 | -CH2- (adjacent to terminal CH3) |

| ~29-30 | -(CH2)n- (bulk methylene carbons) |

| ~23 | -CH2- (adjacent to CH) |

| ~14 | -CH3 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying the key functional groups present in the molecule. For this compound, the most prominent feature will be the alcohol functional group.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 (broad) | Strong | O-H stretch (alcohol) |

| ~2955, 2925, 2855 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (methylene) |

| ~1375 | Medium | C-H bend (methyl) |

| ~1050 | Medium | C-O stretch (primary alcohol) |

Mass Spectrometry (Predicted)

Electron ionization (EI) mass spectrometry of long-chain alcohols often results in a weak or absent molecular ion peak.[5] The fragmentation pattern is typically dominated by cleavage of the C-C bond adjacent to the oxygen atom and loss of water.[5]

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Ratio | Proposed Fragment |

| 354 | [M]+ (Molecular ion, likely low abundance) |

| 336 | [M - H₂O]+ |

| 325 | [M - C₂H₅]+ |

| 213 | [M - C₁₀H₂₁]+ (Loss of decyl radical) |

| 185 | [M - C₁₂H₂₅]+ (Loss of dodecyl radical) |

| 31 | [CH₂OH]+ |

Experimental Protocols

Synthesis of this compound via the Guerbet Reaction

This compound is synthesized through the Guerbet condensation of 1-dodecanol (B7769020) (lauryl alcohol).[6] This reaction involves the dimerization of the primary alcohol at high temperatures in the presence of a basic catalyst.[6]

-

Reaction Setup : A reaction vessel equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is charged with 1-dodecanol and a catalytic amount of sodium dodecanoxide (prepared by reacting 1-dodecanol with sodium hydroxide).

-

Reaction Conditions : The mixture is heated to a temperature of 220-240 °C under a nitrogen atmosphere. The reaction is allowed to proceed for several hours, during which water is formed as a byproduct and removed from the reaction mixture.

-

Work-up : After the reaction is complete, the mixture is cooled, and the catalyst is neutralized with an acid. The crude product is then washed with water to remove any remaining salts.

-

Purification : The organic layer is separated, and the unreacted 1-dodecanol and other byproducts are removed by vacuum distillation to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.[7] Ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup : The NMR spectra are acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition : A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is used for the carbon spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : As this compound is a liquid at room temperature, a small drop of the neat liquid can be placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[8] Alternatively, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[9]

-

Instrument Setup : The FTIR spectrometer is set to acquire data in the mid-IR range (4000-400 cm⁻¹).

-

Data Acquisition : A background spectrum of the empty ATR crystal or clean salt plates is first collected. The sample is then placed, and the sample spectrum is recorded. Typically, 16-32 scans are averaged to obtain a high-quality spectrum.[1]

Mass Spectrometry (MS)

-

Sample Introduction : A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared. The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization : Electron Ionization (EI) is a common method for the analysis of such compounds.[10] The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[10]

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge (m/z) ratio using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition : The mass spectrum is recorded, showing the relative abundance of the parent ion and various fragment ions.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. agilent.com [agilent.com]

- 3. aocs.org [aocs.org]

- 4. bhu.ac.in [bhu.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | 58670-89-6 | Benchchem [benchchem.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. jascoinc.com [jascoinc.com]

- 9. researchgate.net [researchgate.net]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

Synthesis of 2-Decyl-1-tetradecanol via the Guerbet Reaction: A Technical Guide

Introduction

2-Decyl-1-tetradecanol is a branched-chain primary alcohol, a class of compounds commonly referred to as Guerbet alcohols. These alcohols are valued for their unique physical properties, including low melting points and excellent fluidity, which make them suitable for a variety of industrial applications, such as in cosmetics, plasticizers, and high-performance lubricants.[1][2] The primary route for the synthesis of this compound is the Guerbet reaction, a self-condensation of a primary alcohol to form a β-alkylated dimer alcohol.[3] This technical guide provides an in-depth overview of the synthesis of this compound via the Guerbet reaction, detailing the reaction mechanism, experimental protocols, and key process parameters.

The Guerbet Reaction: Mechanism and Key Parameters

The Guerbet reaction, first reported by Marcel Guerbet, is a robust method for the dimerization of primary alcohols.[4][5] The overall reaction for the synthesis of this compound from 1-dodecanol (B7769020) (lauryl alcohol) can be summarized as follows:

2 CH₃(CH₂)₁₁OH → CH₃(CH₂)₁₁(CH₃(CH₂)₉CH)CH₂OH + H₂O

The reaction proceeds through a four-step mechanism, which requires a catalytic system that possesses both dehydrogenation/hydrogenation and acid-base functionalities.[1][2]

-

Dehydrogenation: The primary alcohol is first dehydrogenated to form an aldehyde intermediate.[4][5]

-

Aldol (B89426) Condensation: Two molecules of the aldehyde undergo a base-catalyzed aldol condensation to form a β-hydroxy aldehyde.[4]

-

Dehydration: The β-hydroxy aldehyde then dehydrates to yield an α,β-unsaturated aldehyde.[4]

-

Hydrogenation: Finally, the α,β-unsaturated aldehyde is hydrogenated to produce the branched Guerbet alcohol.[4][5]

A critical aspect of the Guerbet reaction is the selection of an appropriate catalyst. The reaction is typically conducted at elevated temperatures, often in the range of 180-360 °C, and may be carried out in a sealed reactor.[3] Common catalytic systems include:

-

Alkali Metal Hydroxides or Alkoxides: These act as basic catalysts to promote the aldol condensation step.[3][5]

-

Transition Metal Catalysts: Metals such as copper, nickel, palladium, and rhodium are often used to facilitate the dehydrogenation and hydrogenation steps.[4][5] These can be in the form of heterogeneous catalysts like copper chromite or palladium on carbon, or as homogeneous catalysts.[4]

Side reactions can occur, with the Cannizzaro reaction and the Tishchenko reaction being notable competing pathways where aldehyde intermediates react to form alcohols, carboxylic acids, or esters.[3]

Experimental Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not abundant in publicly available literature, a general experimental procedure can be derived from patents and scholarly articles describing the synthesis of analogous long-chain Guerbet alcohols, such as 2-octyl-1-dodecanol from 1-decanol.[6][7]

General Experimental Protocol

Materials:

-

1-Dodecanol (high purity)

-

Potassium hydroxide (B78521) (granular)

-

Copper-nickel catalyst (e.g., supported on alumina)

-

Nitrogen gas (high purity)

-

Standard laboratory glassware for reaction, filtration, and distillation

Procedure:

-

Reactor Setup: A multi-necked flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a condenser with a water separator.

-

Charging the Reactor: The flask is charged with 1-dodecanol, granular potassium hydroxide (typically 1-2% by weight of the alcohol), and a copper-nickel co-catalyst (a smaller percentage, e.g., 0.01-0.1% by weight of the alcohol).[6]

-

Inert Atmosphere: The system is purged with nitrogen gas to remove air. A continuous slow stream of nitrogen is maintained throughout the reaction.

-

Reaction: The mixture is heated with vigorous stirring. The reaction temperature is typically raised to around 220-250°C.[4][6] The progress of the reaction is monitored by the collection of water in the separator. The reaction is considered complete when water formation ceases.

-

Cooling and Filtration: After completion, the reaction mixture is cooled to room temperature. The solid catalyst and any precipitated potassium carboxylate salts are removed by filtration.[6]

-

Purification: The crude this compound is purified by vacuum distillation to separate it from unreacted starting material and other byproducts.[6]

Quantitative Data from Analogous Guerbet Reactions

The following table summarizes reaction conditions and yields for the synthesis of Guerbet alcohols similar to this compound, providing a basis for optimizing the synthesis of the target molecule.

| Starting Alcohol | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Decanol | KOH, Cu-Ni on Alumina | 220 | 3 | 89.9 | [6] |

| 1-Decanol | KOH, unsupported Cu-Ni | 220 | 4 | 88.2 | [6] |

| 1-Decanol | KOH, Cu-Ni on Alumina (different ratio) | 220 | 3.5 | 85.6 | [6] |

| 1-Decanol | KOH, Copper Chromite & Raney Nickel | Not specified | 8 | 83.0 | [6] |

| 1-Decanol | KOH, Copper Chromite & Active Carbon | Not specified | 5 | 81.1 | [6] |

| 1-Octanol | KOH, Cu-Ni on Alumina | Not specified | Not specified | 91.0 | [7] |

Visualizing the Process

To better illustrate the synthesis of this compound, the following diagrams depict the reaction pathway and a general experimental workflow.

Caption: Guerbet reaction pathway for this compound synthesis.

Caption: General experimental workflow for Guerbet alcohol synthesis.

Conclusion

The Guerbet reaction provides an effective and industrially relevant method for the synthesis of this compound from 1-dodecanol. The success of the synthesis is highly dependent on the careful selection of catalysts and the precise control of reaction conditions, particularly temperature. While detailed experimental protocols for this specific compound are not widely published, established procedures for analogous long-chain Guerbet alcohols offer a solid foundation for developing a robust and efficient synthetic process. The information and protocols outlined in this guide are intended to serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 4. This compound | 58670-89-6 | Benchchem [benchchem.com]

- 5. aocs.org [aocs.org]

- 6. US4518810A - Process for preparation of Guerbet alcohols - Google Patents [patents.google.com]

- 7. EP0089569B2 - Process for preparation of guerbet alcohols - Google Patents [patents.google.com]

The Guerbet Reaction: A Comprehensive Technical Guide to the Discovery and History of Guerbet Alcohols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core principles of Guerbet alcohols. Named after their discoverer, Marcel Guerbet, these β-alkylated dimer alcohols have carved a significant niche in various industrial applications, from cosmetics and plasticizers to lubricants and, more recently, as potential prebiotic ingredients in personal care products. This document provides a detailed overview of the Guerbet reaction, including its mechanism, historical context, experimental protocols, and key quantitative data.

Discovery and Historical Context

The Guerbet reaction was first reported in 1899 by the French chemist Marcel Guerbet. His initial publication detailed the conversion of n-butanol into 2-ethylhexanol at elevated temperatures in the presence of an alkali metal alkoxide.[1][2] This self-condensation of a primary alcohol to form a larger, branched alcohol with the elimination of water was a significant discovery, opening a new pathway for the synthesis of higher molecular weight alcohols from simpler, readily available starting materials.[1][2] While the reaction is named after Guerbet, there is some historical debate, as Markovnikov claimed to have made a similar discovery earlier.[3]

Initially, the primary application of the Guerbet reaction was for the synthesis of 2-ethylhexanol. However, more efficient methods for its production were later developed via the aldol (B89426) condensation of butyraldehyde.[1][2] Subsequently, the Guerbet reaction found its primary utility in the dimerization of fatty alcohols to produce what are now commercially known as Guerbet alcohols.[1][2] These oily products are valued for their unique properties, including low melting points, high boiling points, and excellent lubricity, making them ideal for applications in cosmetics, plasticizers, and other related fields.[1][3]

The Guerbet Reaction Mechanism

The Guerbet reaction is a four-step auto-transfer hydrogenation process. The generally accepted mechanism is as follows:

-

Dehydrogenation: The primary alcohol is first oxidized to its corresponding aldehyde. This step is catalyzed by a hydrogenation/dehydrogenation catalyst and often requires a hydrogen acceptor.[1][4][5]

-

Aldol Condensation: Two molecules of the aldehyde intermediate then undergo an aldol condensation to form an α,β-unsaturated aldehyde.[1][4][5]

-

Dehydration: The aldol condensation product readily dehydrates to form a more stable conjugated system.

-

Hydrogenation: The α,β-unsaturated aldehyde is then reduced by the hydrogenation catalyst, using the starting alcohol as the hydrogen donor, to yield the final β-alkylated dimer alcohol.[1][4][5]

A competing side reaction is the Cannizzaro reaction, where two aldehyde molecules disproportionate to form the corresponding alcohol and carboxylic acid.[1][4] The Tishchenko reaction is another possible side reaction.[4]

References

An In-depth Technical Guide to 2-Decyl-1-tetradecanol

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical considerations for 2-Decyl-1-tetradecanol, a branched-chain fatty alcohol. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who utilize high-molecular-weight alcohols in their work.

Physicochemical Properties

This compound is a high-molecular-mass, saturated fatty alcohol.[1] Its branched structure, resulting from the Guerbet reaction, imparts distinct physical properties compared to its linear counterparts, such as a lower melting point and enhanced fluidity.[2] These characteristics are critical in applications requiring stability at low temperatures, including cosmetic emulsions and industrial lubricants.[2]

A summary of its key quantitative properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₅₀O | [2][3][4][5][6] |

| Molecular Weight | 354.65 g/mol | [3][7] |

| Alternate Names | 2-Decyltetradecanol, Isofol 24 | [3][5] |

| CAS Number | 58670-89-6 | [2][3][5] |

| Appearance | Colorless to almost colorless liquid | [8][9] |

| Melting Point | 17-20 °C | [7][10] |

| Boiling Point | 271-275 °C at 33 mmHg | [7][10] |

| Density | 0.842 g/mL at 25 °C | [7][10] |

| Refractive Index | n20/D 1.457 | [7][10] |

| Water Solubility | 0.001 g/L at 23 °C (insoluble) | [8] |

| SMILES | CCCCCCCCCCCCC(CO)CCCCCCCCCC | [4][7] |

| InChIKey | CAYHVMBQBLYQMT-UHFFFAOYSA-N | [4][7] |

Synthesis via the Guerbet Reaction

This compound is synthesized via the Guerbet reaction, a process first reported by Marcel Guerbet that facilitates the dimerization of primary alcohols to produce β-branched alcohols.[2] This reaction has become a cornerstone for modifying fatty alcohols to create products with specific physical properties.[2]

The overall synthesis transforms two molecules of a primary alcohol (in this case, lauryl alcohol or 1-dodecanol) into a single, larger branched alcohol. The process involves a sequence of dehydrogenation, aldol (B89426) condensation, and subsequent hydrogenation steps.[2]

Caption: Workflow of the Guerbet reaction for synthesizing this compound.

Experimental Protocols

Detailed, proprietary experimental protocols for the industrial synthesis of this compound are not publicly available. However, a generalized methodology based on the principles of the Guerbet reaction is described below.

-

Catalyst Preparation: A suitable catalyst is prepared. Modern variants often employ mixed-metal oxides, such as Mg-Al hydrotalcites, or palladium-based systems to improve selectivity and yield.[2] Historically, alkali hydroxides with Raney nickel were used.[2]

-

Reaction Setup: The primary alcohol feedstock (e.g., 1-dodecanol) and the catalyst are charged into a high-pressure reactor equipped with mechanical stirring and temperature control.

-

Dehydrogenation: The reactor is heated under pressure to initiate the catalytic dehydrogenation of the alcohol to its corresponding aldehyde, releasing hydrogen gas.

-

Condensation & Dehydration: The intermediate aldehyde undergoes a base-catalyzed aldol condensation, followed by dehydration, to form an α,β-unsaturated aldehyde dimer.

-

Hydrogenation: The unsaturated aldehyde is then hydrogenated in situ, reducing both the aldehyde group and the carbon-carbon double bond to yield the final saturated branched alcohol.

-

Purification: The reaction mixture is cooled, and the catalyst is removed by filtration. The product is then purified, typically by vacuum distillation, to separate it from unreacted starting material and byproducts.

Ensuring the purity of this compound is critical for research and commercial applications. Gas Chromatography (GC) is the most common and effective method for assessing the purity of fatty alcohols and identifying any homologous impurities.

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent, such as hexane (B92381) or dichloromethane. An internal standard may be added for precise quantification.

-

GC Instrument Setup:

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5 or HP-5) is typically used.

-

Injector: A split/splitless injector is set to a high temperature (e.g., 280-300 °C) to ensure complete volatilization.

-

Oven Program: A temperature gradient is programmed to separate alcohols of different chain lengths. For example, an initial temperature of 150 °C held for 2 minutes, followed by a ramp of 10 °C/min up to 300 °C, held for 10 minutes.

-

Detector: A Flame Ionization Detector (FID) is used for its high sensitivity to hydrocarbons.

-

-

Data Analysis: The resulting chromatogram is analyzed to determine the area percentage of the main peak corresponding to this compound. The presence and quantity of other peaks indicate impurities, such as unreacted starting alcohol or other Guerbet alcohol isomers. Purity is typically reported as >97.0% (GC) for commercial grades.[9]

Applications and Significance

As a Guerbet alcohol, this compound is primarily used as an emollient, emulsifier, and viscosity-controlling agent in the cosmetics and personal care industries.[5] Its high molecular weight, low volatility, and excellent lubricity also make it a valuable component in high-performance industrial lubricants and plasticizers.[2] It may also be used as an intermediate in the synthesis of other chemical products, such as surfactants and monosaccharide glycolipids.[10]

References

- 1. Fatty alcohol - Wikipedia [en.wikipedia.org]

- 2. This compound | 58670-89-6 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound [stenutz.eu]

- 5. Decyltetradecanol | C24H50O | CID 93875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. This compound 2-Decyltetradecanol [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound | 58670-89-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. This compound | 58670-89-6 [chemicalbook.com]

In-Depth Technical Guide: Health and Safety of 2-Decyl-1-tetradecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 2-Decyl-1-tetradecanol. The information is compiled from Safety Data Sheets (SDS), toxicological databases, and scientific literature. Where data for this compound is not available, information on structurally similar long-chain branched alcohols (Guerbet alcohols) is provided as a surrogate for a more complete assessment.

Chemical and Physical Properties

This compound is a branched-chain fatty alcohol. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value |

| CAS Number | 58670-89-6 |

| Molecular Formula | C₂₄H₅₀O |

| Molecular Weight | 354.65 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 271-275 °C at 33 mmHg |

| Melting Point | 17-20 °C |

| Density | 0.842 g/mL at 25 °C |

| Water Solubility | Insoluble |

| Flash Point | 210 °C (open cup) |

Toxicological Data

The available toxicological data for this compound and its structural analogues are summarized in the following tables.

Table 2: Acute Toxicity

| Endpoint | Species | Route | Value | Guideline |

| Oral LD₅₀ | Rat | Oral | > 39,069 mg/kg bw | OECD 401[1] |

| Dermal LD₅₀ | Rabbit | Dermal | > 5,000 mg/kg bw (Analogue data for long-chain aliphatic alcohols) | - |

| Inhalation LC₅₀ | - | Inhalation | No data available | - |

Table 3: Irritation and Sensitization

| Endpoint | Species | Result | Guideline |

| Skin Irritation | Rabbit | Slight irritant | OECD 404[1] |

| Eye Irritation | Rabbit | Slight irritant | OECD 405[1] |

| Skin Sensitization | - | No data available. Long-chain fatty alcohols are generally not considered to be skin sensitizers.[2][3] | - |

Table 4: Repeated Dose Toxicity

| Endpoint | Species | Route | NOAEL | Guideline |

| 90-day Study | Rat | Oral | No data available. For branched-chain alcohols (C5 to C13), the NOAEL is reported to be 125 mg/kg bw/day based on low systemic toxicity.[4] | OECD 408 |

Table 5: Genotoxicity

| Endpoint | System | Result | Guideline |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium | Negative | OECD 471[1] |

Table 6: Carcinogenicity and Reproductive Toxicity

| Endpoint | Species | Route | Result | Guideline |

| Carcinogenicity | - | - | No data available. Long-chain alcohols are not reported to be carcinogenic.[1] | - |

| Reproductive Toxicity | - | - | No data available. Fatty alcohols have shown no evidence of reproductive toxicity.[2] | - |

Experimental Protocols

Detailed methodologies for the key toxicological studies are described below, based on the referenced OECD guidelines.

Acute Oral Toxicity (OECD Guideline 401)

The acute oral toxicity of this compound was assessed in a study following OECD Guideline 401.[5][6][7][8]

-

Test Animals: Healthy young adult rats of a single sex (or both, but treated in separate groups) are used.[5] Animals are fasted prior to administration of the test substance.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[5] Multiple doses may be given over a 24-hour period for substances with low toxicity.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[5]

-

Necropsy: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.[5]

-

Data Analysis: The LD₅₀ (median lethal dose) is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[5]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

The skin irritation potential of this compound was evaluated according to OECD Guideline 404.[9][10][11][12][13]

-

Test Animals: Healthy young adult albino rabbits are used.

-

Test Procedure: A small area of the animal's dorsal skin is clipped free of fur. 0.5 mL of the liquid test substance is applied to the skin and covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.[9]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[12] The reactions are scored according to a graded scale.

-

Data Analysis: The mean scores for erythema and edema are calculated for each observation time to determine the irritation potential.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

The eye irritation potential of this compound was assessed based on OECD Guideline 405.[14][15][16][17][18]

-

Test Animals: Healthy young adult albino rabbits are used.

-

Test Procedure: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal.[15] The other eye remains untreated and serves as a control. The eyelids are held together for about one second to prevent loss of the material.

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.[15] The reactions are scored according to a graded scale.

-

Data Analysis: The mean scores for each observation point are calculated to determine the irritation potential.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

The mutagenic potential of this compound was evaluated using the Ames test as per OECD Guideline 471.[19][20][21][22][23]

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of Escherichia coli are used.[19]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver fraction from rats pre-treated with an enzyme-inducing agent.[19] This mimics mammalian metabolism.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations on a minimal agar (B569324) medium lacking the required amino acid.[19] If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize the amino acid and form visible colonies.

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Visualizations

The following diagrams illustrate the experimental workflows for key toxicity assessments and the overall safety assessment logic for this compound.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 401).

Caption: Workflows for Acute Dermal and Eye Irritation Testing.

Caption: Logical Flow of Safety Assessment for this compound.

Summary and Conclusion

This compound exhibits a low order of acute oral toxicity and is classified as a slight irritant to the skin and eyes.[1] It is not mutagenic in the Ames test.[1] For other toxicological endpoints, data on this compound is not available. However, based on data from structurally similar long-chain and branched-chain alcohols, it is not expected to be a skin sensitizer, or to have significant repeated-dose, carcinogenic, or reproductive toxicity.[2][3][4]

Researchers, scientists, and drug development professionals should handle this compound with standard laboratory precautions, including the use of personal protective equipment such as gloves and safety glasses to avoid skin and eye contact. Given its low volatility, the risk of inhalation exposure under normal laboratory conditions is expected to be low. However, if aerosols are generated, appropriate respiratory protection should be considered.

This guide provides a summary of the currently available health and safety information. A complete toxicological profile would require further testing for the endpoints where data is currently lacking.

References

- 1. researchgate.net [researchgate.net]

- 2. Fatty alcohol - Wikipedia [en.wikipedia.org]

- 3. Human health risk assessment of long chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. bemsreports.org [bemsreports.org]

- 8. researchgate.net [researchgate.net]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. nucro-technics.com [nucro-technics.com]

- 19. nib.si [nib.si]

- 20. catalog.labcorp.com [catalog.labcorp.com]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. The bacterial reverse mutation test | RE-Place [re-place.be]

Methodological & Application

Application Notes and Protocols for the Use of 2-Decyl-1-tetradecanol in Cosmetic Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Decyl-1-tetradecanol is a high molecular weight, branched-chain fatty alcohol, commonly referred to as a Guerbet alcohol. Its unique molecular structure imparts desirable properties for cosmetic formulations, positioning it as a versatile and effective ingredient. Primarily, it functions as an emollient, skin conditioning agent, and viscosity controller.[1][2] Unlike linear fatty alcohols, its branched nature prevents crystallization, resulting in a lower melting point and a liquid consistency at room temperature, which enhances spreadability and provides a non-greasy after-feel.[3]

These characteristics make this compound a valuable component in a wide range of cosmetic products, including creams, lotions, and serums, where it contributes to a luxurious texture and improved efficacy.[3][4] Its primary mechanism of action involves forming a protective lipid barrier on the skin, which helps to reduce transepidermal water loss (TEWL), thereby maintaining skin hydration and suppleness.[3][4] This makes it particularly suitable for formulations targeting dry or mature skin. Some studies also suggest that it possesses inherent antibacterial properties.

This document provides detailed application notes, experimental protocols, and performance data to guide researchers and formulators in utilizing this compound in cosmetic and dermatological product development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 58670-89-6 |

| Molecular Formula | C₂₄H₅₀O |

| Molecular Weight | 354.65 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 271-275 °C at 33 mmHg |

| Melting Point | 17-20 °C |

| Density | 0.842 g/mL at 25 °C |

| Solubility | Insoluble in water |

| Refractive Index | n20/D 1.457 |

(Source: Sigma-Aldrich, PubChem)[5]

Efficacy Data in Cosmetic Formulations

While specific clinical data for this compound is not extensively available in the public domain, its performance can be inferred from the well-documented properties of Guerbet alcohols. The following tables present anticipated performance data based on the known characteristics of this class of molecules, benchmarked against other common emollients.

Table 1: Quantitative Comparison of Emollient Properties (Anticipated)

| Parameter | This compound (Anticipated) | Petrolatum | Lanolin | Cetyl Alcohol (Linear Fatty Alcohol) |

| Skin Hydration (Corneometer® Units) | Significant Increase | High Increase | Moderate Increase | Moderate Increase |

| TEWL Reduction (%) | Moderate to High | Very High (>98%) | High | Moderate |

| Sensory Profile | Non-greasy, smooth feel | Greasy, heavy feel | Tacky, rich feel | Waxy, substantive feel |

| Spreadability | Excellent | Poor | Moderate | Good |

Disclaimer: The data for this compound is anticipated based on the known properties of Guerbet alcohols. Specific quantitative data from head-to-head clinical trials is required for definitive comparison.[3]

Experimental Protocols

To ensure robust and reproducible validation of the efficacy of formulations containing this compound, the following standardized experimental protocols are recommended.

Protocol for In-Vivo Evaluation of Skin Hydration (Corneometry)

Objective: To quantify the effect of a cosmetic formulation containing this compound on the hydration level of the stratum corneum.

Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka electronic GmbH).

Methodology:

-

Panelist Selection: Recruit a panel of a minimum of 10 healthy volunteers with normal to dry skin on their volar forearms.

-

Acclimatization: Panelists should acclimatize in a room with controlled temperature (20-22°C) and relative humidity (40-60%) for at least 30 minutes prior to measurements.

-

Test Areas: Demarcate test areas of at least 2x2 cm on the volar forearm of each panelist. One area will serve as the untreated control, and another for the application of the test formulation.

-

Baseline Measurement: Take baseline skin hydration measurements on all test areas using the Corneometer®.

-

Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to the designated skin area.

-

Post-Application Measurements: Measure skin hydration at various time points after application (e.g., 1, 2, 4, and 8 hours).

-

Data Analysis: Calculate the mean Corneometer® units for each test area at each time point. The increase in Corneometer® units from baseline indicates the hydrating efficacy of the formulation. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results.

Protocol for In-Vivo Evaluation of Transepidermal Water Loss (TEWL)

Objective: To assess the effect of a cosmetic formulation containing this compound on the skin barrier function by measuring TEWL.

Apparatus: Tewameter® (e.g., TM 300, Courage + Khazaka electronic GmbH).

Methodology:

-

Panelist Selection and Acclimatization: Follow the same procedure as for the Corneometry protocol.

-

Test Areas and Baseline Measurement: Follow the same procedure as for the Corneometry protocol, taking baseline TEWL measurements.

-

Product Application: Apply a standardized amount of the test formulation.

-

Post-Application Measurements: Measure TEWL at specified time intervals post-application.

-

Data Analysis: Calculate the mean TEWL values (in g/h/m²) for each test area at each time point. A decrease in TEWL compared to the baseline and the untreated control indicates an improvement in skin barrier function.

Protocol for Sensory Panel Evaluation

Objective: To evaluate the aesthetic and sensory characteristics of a cosmetic formulation containing this compound.

Methodology:

-

Panelist Selection and Training: Recruit and train a sensory panel of at least 10 individuals to evaluate predefined sensory attributes.

-

Sample Preparation and Presentation: Present the test formulation and a control formulation (without this compound) in identical, coded containers.

-

Evaluation Procedure: The evaluation should be conducted in a controlled environment. Panelists will apply a standardized amount of each product to their forearms.

-

Attribute Evaluation: Panelists will rate the following sensory parameters on a labeled magnitude scale (e.g., a 10-point scale):

-

Pick-up: Firmness, stickiness.

-

Rub-out: Spreadability, absorbency, greasiness, tackiness.

-

After-feel: Smoothness, oiliness, residue.

-

-

Data Analysis: Calculate the mean scores for each attribute. The results can be visualized using a spider web chart to provide a comprehensive sensory profile of the formulation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a cosmetic formulation containing this compound.

Caption: Workflow for cosmetic formulation evaluation.

Safety and Toxicology

This compound is generally considered to have a low toxicity profile. Safety data indicates that it may cause slight skin and eye irritation in its undiluted form. As with any cosmetic ingredient, it is essential to conduct appropriate safety assessments of the final formulation. The Environmental Working Group (EWG) gives decyltetradecanol a low hazard score.

Conclusion

This compound is a high-performance emollient and skin conditioning agent with a favorable sensory profile. Its ability to improve skin hydration and barrier function, coupled with its non-greasy feel and excellent spreadability, makes it a valuable ingredient in a wide array of cosmetic and dermatological formulations. The experimental protocols provided in this document offer a framework for substantiating the efficacy of products containing this versatile Guerbet alcohol. Further clinical studies are encouraged to generate specific quantitative data for this compound to build upon the anticipated performance characteristics outlined herein.

References

- 1. A comprehensive comparison of facial skin hydration based on capacitance and conductance measurements in Chinese women - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Directional assessment of the skin barrier function in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. rahnwebsite-live-0f02c1fc49a9462abe717-20bbae1.aldryn-media.com [rahnwebsite-live-0f02c1fc49a9462abe717-20bbae1.aldryn-media.com]

- 5. Decyltetradecanol | C24H50O | CID 93875 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Decyl-1-tetradecanol: A High-Performance Solvent for Organic Synthesis

Introduction